molecular formula C5H8N2 B1297502 1-Ethylpyrazole CAS No. 2817-71-2

1-Ethylpyrazole

Cat. No.: B1297502
CAS No.: 2817-71-2
M. Wt: 96.13 g/mol
InChI Key: FLNMQGISZVYIIK-UHFFFAOYSA-N
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Description

1-Ethylpyrazole is an organic compound with the molecular formula C₅H₈N₂. It is a derivative of pyrazole, characterized by the presence of an ethyl group attached to the nitrogen atom in the pyrazole ring. This compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with ethyl acetoacetate under acidic conditions. Another method includes the reaction of pyrazole with ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: In industrial settings, this compound is typically produced via the reaction of pyrazole with ethyl bromide in the presence of a strong base like sodium hydride. This method is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Ethylpyrazole involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it often acts as a competitive inhibitor, binding to the active site of enzymes and preventing substrate interaction. This mechanism is particularly relevant in the design of kinase inhibitors, where this compound mimics the adenine base in ATP, thereby inhibiting kinase activity .

Comparison with Similar Compounds

Uniqueness: 1-Ethylpyrazole is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This substitution influences its reactivity and interaction with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-7-5-3-4-6-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNMQGISZVYIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333310
Record name 1-ethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2817-71-2
Record name 1-ethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethylpyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Ethylpyrazole?

A1: this compound has the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and analyze this compound within complex mixtures. []

Q3: What is the standard molar enthalpy of formation for this compound in its liquid and gaseous states?

A3: The standard molar enthalpy of formation (Δfm) for liquid this compound is determined through static bomb combustion calorimetry. The value for the gaseous state is then derived using the enthalpy of vaporization (Δglm) measured by Calvet microcalorimetry. []

Q4: How does the enthalpy of formation of this compound compare to that of 1-Ethylimidazole?

A4: Experimental data shows that the enthalpy of formation for 1-Ethylimidazole is lower than that of this compound. Interestingly, this difference in enthalpy of formation between imidazoles and pyrazoles significantly decreases upon N-substitution. []

Q5: Can this compound undergo electrophilic aromatic substitution reactions?

A5: Yes, this compound can undergo electrophilic halogenation reactions. Research demonstrates efficient iodination and bromination at the 4-position of the pyrazole ring under specific conditions. [, ]

Q6: Are there any studies on the electron-donor properties of this compound?

A6: Yes, spectroscopic studies have been conducted to investigate the electron-donor properties of this compound. These studies provide insights into the compound's reactivity and potential interactions. []

Q7: Has this compound been investigated in the context of hypoxia-inducible factor (HIF) inhibition?

A7: Yes, there has been research focusing on the design, synthesis, and structure-activity relationships of this compound-3-carboxamide derivatives as potential HIF-1 inhibitors. []

Q8: Are there any known applications of this compound in materials science?

A8: While the provided research focuses on chemical synthesis and properties, the application of this compound in materials science isn't explicitly discussed.

Q9: What is known about the environmental impact and degradation of this compound?

A9: The provided research papers do not delve into the ecotoxicological effects or degradation pathways of this compound. Further investigation is required to assess its environmental impact.

Q10: Have there been any studies on the analytical method validation for quantifying this compound?

A10: While analytical techniques like GC-MS are mentioned for analysis, the specific details regarding method validation (accuracy, precision, specificity) aren't provided in the abstracts. []

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